

Characterization of Ceftriaxone Sodium Salt Impurities: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of impurities associated with **ceftriaxone sodium salt**, a widely used third-generation cephalosporin antibiotic. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the common impurities, their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Ceftriaxone Sodium and its Impurities

Ceftriaxone sodium is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of related substances.

Additionally, impurities can be introduced during the synthesis process. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have identified and set limits for several key impurities.

The primary impurities of ceftriaxone sodium include process-related impurities and degradation products. A significant safety concern is the formation of polymerized impurities, which have been linked to hypersensitivity and anaphylactic reactions.[1][2][3]

Common Impurities in Ceftriaxone Sodium

The known impurities of ceftriaxone sodium are often designated by letters according to pharmacopoeial conventions. The table below summarizes the key identified impurities.



Impurity Name	Other Names	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Impurity A	(E)-Ceftriaxone, Ceftriaxone E- Isomer	92143-31-2	C18H18N8O7S3	554.58
Impurity B	3-Desacetyl Cefotaxime Lactone	66340-33-8	C14H13N5O5S2	395.41
Impurity C	Ceftriaxone triazine analog, 2-Methyl-3- sulphanyl-1,2- dihydro-1,2,4- triazin-5,6-dione	58909-39-0	C4H5N3O2S	159.17
Impurity D	S-(Benzothiazol- 2-yl) (Z)-(2- Aminothiazol-4- yl) (methoxyimino)th ioacetate	80756-85-0	C13H10N4O2S3	350.44
Impurity E	Deacyl ceftriaxone	58909-56-1	C12H13N5O5S2	371.39

Degradation Pathways of Ceftriaxone

Ceftriaxone's degradation is highly dependent on the pH and presence of light. The primary degradation pathways involve hydrolysis of the β -lactam ring, cleavage of the C-3 side chain, and isomerization.[4]

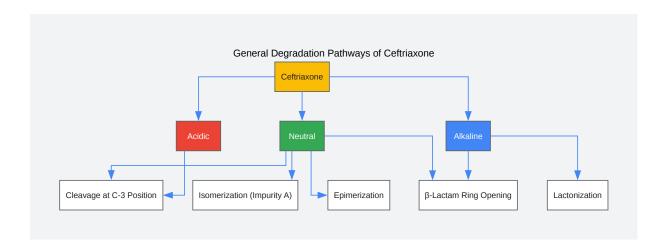
Hydrolytic Degradation

 Acidic Conditions: Under acidic conditions, the primary degradation involves the cleavage of the bond at the C-3 position.[4]



- Neutral Conditions: In a neutral solution, isomerization, hydrolysis at C-3, opening of the β-lactam ring, and reversible epimerization at C-7 are observed.[4]
- Alkaline Conditions: In basic solutions, the degradation is more pronounced, leading to the opening of the β-lactam ring and lactonization.[5]

The following diagram illustrates the general degradation pathways of ceftriaxone under different pH conditions.



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General degradation pathways of ceftriaxone.

Experimental Protocols for Impurity Characterization

The characterization and quantification of ceftriaxone sodium impurities predominantly rely on chromatographic techniques.

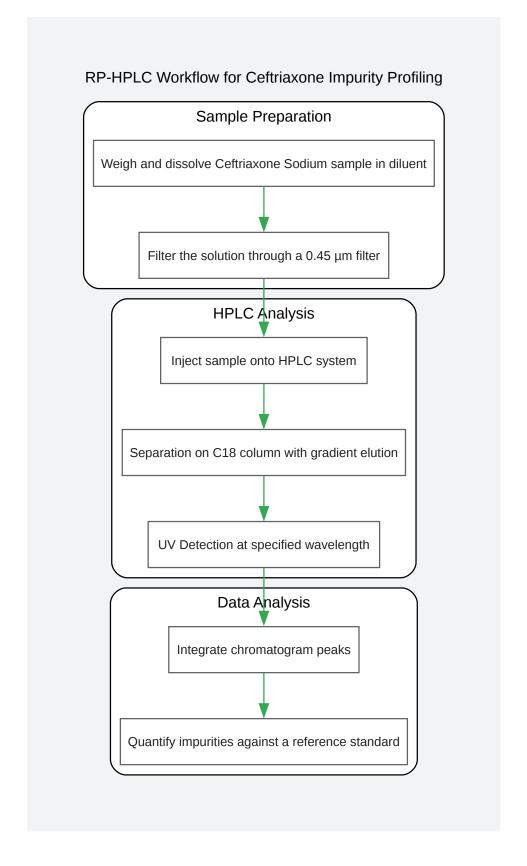


Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Related Substances

RP-HPLC is the most common method for separating and quantifying known impurities.[3][6]

Experimental Workflow:





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Workflow for RP-HPLC analysis of impurities.



Detailed Methodologies:

- Sample Preparation:
 - Accurately weigh about 30 mg of Ceftriaxone Sodium into a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of mobile phase components).[7]
 - For reference solutions, prepare a solution of Ceftriaxone Sodium RS and individual impurity standards at appropriate concentrations.
- Chromatographic Conditions (Example based on EP monograph):
 - Column: C18, 5 μm, 4.6 x 250 mm.[7]
 - Mobile Phase: A mixture of a phosphate buffer, a citrate buffer, and acetonitrile, containing ion-pairing agents like tetradecylammonium bromide and tetraheptylammonium bromide.
 [7] The exact composition can vary, but a typical mobile phase might consist of a buffer solution and an organic modifier like acetonitrile.
 - Flow Rate: 1.5 mL/min.[7]
 - Detection: UV at 254 nm.[3][7]
 - Column Temperature: 25 °C.[7]
 - Injection Volume: 20 μL.[7]

Gel Filtration Chromatography (GFC) / High-Performance Size Exclusion Chromatography (HPSEC) for Polymerized Impurities

The Chinese Pharmacopoeia mandates the use of GFC for the assessment of polymerized impurities.[3] HPSEC is another technique employed for this purpose.

Experimental Protocol (Example):



• Sample Preparation:

- Prepare a test solution of ceftriaxone sodium in water at a concentration of approximately 0.5 mg/mL.
- Prepare a reference solution of ceftriaxone sodium reference standard in water at a concentration of about 5 μg/mL.
- Chromatographic Conditions:
 - Column: A column packed with globular protein hydrophilic modified silica gel (e.g., TSKgel G2000SWXL).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 0.14% triethylamine solution adjusted to pH 6.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
 - Flow Rate: 0.8 mL/min.
 - Detection: UV at 254 nm.
 - Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

For the identification and structural confirmation of unknown impurities or degradation products, LC-MS/MS is a powerful tool.

Methodology:

- Chromatographic Separation: Utilize an HPLC or UHPLC system, often with conditions similar to those for impurity profiling, to separate the components of the sample.
- Mass Spectrometric Detection: The eluent from the chromatographic column is introduced into a mass spectrometer.
- Ionization: Electrospray ionization (ESI) is a common technique for ionizing ceftriaxone and its impurities.



- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Fragmentation (MS/MS): For structural elucidation, precursor ions of interest are selected and fragmented to produce a characteristic fragmentation pattern, which helps in identifying the structure of the impurity.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The table below presents example data from such a study.

Stress Condition	Duration	% Degradation of Ceftriaxone	Major Degradation Products Formed
Acid Hydrolysis (0.1 N HCl)	1 hour	11.0%	Products of C-3 side chain cleavage
Alkaline Hydrolysis (0.1 N NaOH)	1 hour	>80%	β-lactam ring-opened products
Oxidative Degradation (3% H ₂ O ₂)	1 hour	7.95%	Oxidized derivatives
Thermal Degradation (60 °C)	24 hours	3.45%	Various degradation products
Photolytic Degradation (UV light)	24 hours	Significant degradation	Isomers and other photoproducts

Note: The percentage of degradation can vary significantly depending on the specific conditions (temperature, concentration of stressing agent, etc.).

Conclusion

The initial characterization of **ceftriaxone sodium salt** impurities is a critical step in drug development and quality control. A thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their detection and quantification is



paramount. This guide provides a foundational understanding of these aspects, emphasizing the use of chromatographic techniques such as RP-HPLC, GFC/HPSEC, and LC-MS. For regulatory compliance and to ensure patient safety, it is essential to implement validated, stability-indicating analytical methods for the routine monitoring of ceftriaxone sodium impurities.

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